Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been erroneously considered either too reactive or metabolically unstable, which has restricted their main use to technical applications as ligands in coordination chemistry . The aim of medicinal chemistry is to show the richness in biological activity of the isocyanide-containing molecules .
Isocyanides are used in multicomponent reactions (MCRs) and their applications to drug discovery, especially the use of small molecule protein−protein interaction antagonists to treat cancer . The latest generation of chemists has started to include them in virtually every applied field involving molecular design .
Despite their many applications, isocyanides are strongly fetid, labile, and suspect of toxicity, thus researchers worldwide are hesitant to use them . They have a long history, high versatility and have been used widely in various research fields, especially in multicomponent synthesis .
Isocyanides have shown potential in many areas of drug discovery . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead . The hope is to convince the skeptical medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .
In recent years, multicomponent reactions—especially the Passerini and Ugi reactions—have become very important tools for macromolecular design, mainly due to their modular character . The versatility of the Passerini and Ugi reactions in polymer science is highlighted by discussing recent examples of their use for monomer synthesis, as polymerization techniques, and for postpolymerization modification, as well as their suitability for architecture control, sequence control, and sequence definition .
Multicomponent reactions (MCRs) and their applications to drug discovery, especially the use of small molecule protein−protein interaction antagonists to treat cancer, are one of the main research interests .
Cyclobutyl isocyanide is a specialized organic compound characterized by the presence of a cyclobutyl group attached to an isocyanide functional group. Isocyanides, in general, are known for their unique reactivity due to the presence of a carbon atom that exhibits both nucleophilic and electrophilic characteristics. Cyclobutyl isocyanide has the molecular formula CHN and is notable for its potential applications in organic synthesis and medicinal chemistry.
Additionally, cyclobutyl isocyanide can engage in multicomponent reactions, where it contributes to the synthesis of complex organic molecules. These reactions often leverage the unique properties of isocyanides, such as their ability to form diverse structures and facilitate new bond formations .
Synthesis of cyclobutyl isocyanide can be achieved through several methods:
Cyclobutyl isocyanide has several applications in both academic research and industrial settings:
Interaction studies involving cyclobutyl isocyanide focus on its reactivity with metalloproteins and other biomolecules. Isocyanides generally exhibit high affinity for transition metals, which can lead to the formation of stable complexes. These interactions are critical for understanding the compound's potential biological effects and mechanisms of action .
Cyclobutyl isocyanide shares similarities with several other isocyanides, each possessing distinct structural features and reactivities:
Compound | Structure Type | Unique Features |
---|---|---|
Phenyl Isocyanide | Aromatic | Exhibits strong electrophilic character |
Ethyl Isocyanide | Aliphatic | Used extensively in medicinal chemistry |
Benzyl Isocyanide | Aromatic | Known for its stability and utility in organic synthesis |
Tert-Butyl Isocyanide | Aliphatic | High steric hindrance affecting reactivity |
Methyl Isocyanide | Aliphatic | Commonly used as a model compound for studies |
The uniqueness of cyclobutyl isocyanide lies in its cyclic structure, which may influence its reactivity patterns compared to linear or aromatic counterparts. Its potential for forming stable intermediates during
Cyclobutyl isocyanide possesses the molecular formula Carbon-5 Hydrogen-7 Nitrogen-1, which corresponds to a molecular weight of 81.12 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 90993-55-8, establishing its unique chemical identity within the comprehensive database of known chemical substances. The molecular structure can be represented through various standardized chemical notation systems, including the International Chemical Identifier key: VNYCNUUHLFKQGU-UHFFFAOYSA-N, which provides an unambiguous digital fingerprint for the compound.
The molecular weight analysis reveals that cyclobutyl isocyanide belongs to the category of small organic molecules, with its relatively low molecular mass facilitating various analytical techniques and synthetic applications. The compact molecular structure, combined with the presence of only carbon, hydrogen, and nitrogen atoms, classifies this compound as an organonitrile derivative with distinct physicochemical properties. The topological polar surface area of the molecule measures 4.4 square angstroms, indicating a relatively low polar character that influences its solubility characteristics and intermolecular interactions. Additionally, the compound contains six heavy atoms, contributing to its structural rigidity and electronic distribution patterns that affect its chemical reactivity profile.
Property | Value |
---|---|
Molecular Formula | Carbon-5 Hydrogen-7 Nitrogen-1 |
Molecular Weight | 81.12 grams per mole |
Chemical Abstracts Service Number | 90993-55-8 |
International Chemical Identifier Key | VNYCNUUHLFKQGU-UHFFFAOYSA-N |
Topological Polar Surface Area | 4.4 square angstroms |
Heavy Atom Count | 6 |
Hydrogen Bond Donor Count | 0 |
The International Union of Pure and Applied Chemistry nomenclature for cyclobutyl isocyanide follows established systematic naming conventions for isocyanide-containing compounds. According to standard nomenclature rules, the compound is formally designated as isocyanocyclobutane, reflecting the attachment of the isocyano functional group to the cyclobutane ring system. The nomenclature system recognizes isocyanides as a distinct functional group with specific naming priorities within the hierarchical structure of organic compound nomenclature.
The systematic naming approach places the isocyanide functional group at a specific priority level within the International Union of Pure and Applied Chemistry nomenclature system, where it ranks fourth in the order of precedence for functional groups. This positioning indicates that when multiple functional groups are present in a molecule, the isocyanide group takes precedence over alcohols, amines, and other lower-priority functionalities but is subordinate to carboxylic acids, aldehydes, and ketones. The prefix form "isocyano-" is utilized when the isocyanide group is not the principal functional group in the molecule, while the suffix "-isocyanide" is employed when it represents the highest priority functional group.
Isomeric considerations for cyclobutyl isocyanide involve the relationship between isocyanides and their corresponding nitrile isomers. The isocyanide functional group exhibits functional isomerism with nitriles, where the connectivity of the carbon-nitrogen triple bond system differs fundamentally. In isocyanides, the nitrogen atom is directly bonded to the organic substituent, while in nitriles, the carbon atom of the cyano group forms the connection to the organic moiety. This structural difference results in significantly different chemical and physical properties between the two isomeric forms, despite their identical molecular formulas.
The cyclobutane ring system in cyclobutyl isocyanide introduces significant structural constraints that profoundly influence the compound's chemical behavior and reactivity patterns. Cyclobutane exhibits substantial ring strain, measuring approximately 26.3 kilocalories per mole, which is considerably higher than larger ring systems and approaches the extreme ring strain observed in cyclopropane. This elevated strain energy arises from the geometric constraints imposed by the four-membered ring structure, where the ideal tetrahedral bond angles of 109.5 degrees are compressed to approximately 90 degrees.
The angle strain within the cyclobutane ring results from the deviation of carbon-carbon-carbon bond angles from their optimal tetrahedral geometry. This compression forces the electron clouds around each carbon atom closer together than would be energetically favorable, creating electrostatic repulsion between like charges and contributing to the overall destabilization of the ring system. The constrained geometry also introduces torsional strain due to the eclipsing interactions between adjacent carbon-hydrogen bonds, although cyclobutane can adopt a slightly puckered conformation to partially alleviate some of this torsional strain.
The electronic configuration of the isocyanide functional group presents another layer of structural complexity that distinguishes cyclobutyl isocyanide from conventional organic compounds. The isocyanide carbon exhibits dual character, functioning simultaneously as both a nucleophile and an electrophile due to its unique electronic structure. This duality can be understood through resonance considerations, where the isocyanide group can be represented as R-N≡C ↔ R-N⁺=C⁻, illustrating the contribution of both neutral and charge-separated resonance forms to the overall electronic structure.
The carbon-nitrogen bond in the isocyanide functional group maintains a linear geometry with bond angles approaching 180 degrees, despite the presence of a formal triple bond. This linearity is maintained through the contribution of the charge-separated resonance structure, which helps explain the unique reactivity patterns observed in isocyanide chemistry. The combination of the strained cyclobutane ring system with the electronically unusual isocyanide functional group creates a molecular architecture that is particularly susceptible to various chemical transformations and rearrangement reactions.
The discovery of isocyanide compounds represents a significant milestone in the development of organic chemistry, emerging from an unexpected observation during attempts to synthesize entirely different target molecules. Wilhelm Lieke, in his pioneering work attempting to synthesize crotonic acid, treated allyl iodide with silver cyanide with the intention of producing allyl cyanide, which would subsequently undergo hydrolysis and isomerization to yield the desired crotonic acid. However, Lieke observed the formation of a malodorous substance in the first step of the reaction instead of the expected allyl cyanide product, marking the serendipitous discovery of the first isocyanide compound.
The structural elucidation of these newly discovered compounds required several decades of investigative work by prominent chemists of the era. Hofmann in 1867 and Gautier in 1868 independently proposed that the vile-smelling substances observed by Lieke were indeed isocyanides, establishing the basic understanding of this new class of compounds. However, the actual structural determination of isocyanides was not accomplished until 1930, when Lindermann and Wiegrebe definitively established the correct molecular architecture of these compounds through systematic structural analysis.
The early recognition of isocyanides as structural isomers of cyanides provided fundamental insights into the concept of functional group isomerism in organic chemistry. The term "isocyanide" was adopted to reflect this isomeric relationship, while alternative nomenclature including "isonitrile" and the prefix "isocyano" gained acceptance in chemical literature. The unique characteristic of the isocyano functional group, where carbon is attached to a single nitrogen atom in a manner analogous to the carbon-oxygen bonding in carbon monoxide, distinguished these compounds from all previously known organic functional groups.
Early synthetic methodologies for isocyanide preparation centered around two primary approaches that remain relevant in contemporary synthetic chemistry. The first method involved the reaction of primary amines with chloroform in the presence of alkali, a transformation that also served as a diagnostic test for primary amines known as the carbylamine test. This synthetic route provided a direct pathway from readily available amine precursors to their corresponding isocyanide derivatives, establishing the foundational methodology for isocyanide synthesis that continues to be employed in modern chemical research.
The development of cyclobutyl-substituted isocyanides represents a specialized branch of isocyanide chemistry that emerged as synthetic methodologies advanced to accommodate strained ring systems. Cyclobutyl isocyanide synthesis typically involves the reaction of cyclobutylamine with phosgene or other carbonyl compounds, requiring careful control of reaction conditions due to the inherent instability associated with both the strained ring system and the reactive isocyanide functional group. The technical challenges associated with these synthetic transformations necessitated the development of specialized protocols involving precise temperature and pressure control, as well as the use of inert atmospheres to prevent degradation or unwanted side reactions.
The evolution of synthetic methodologies for cyclobutyl isocyanide preparation has benefited from advances in general isocyanide synthesis techniques. Modern approaches have focused on developing milder reaction conditions and avoiding aqueous workup procedures that can lead to decomposition of sensitive isocyanide products. These improved methodologies have enabled the synthesis of previously inaccessible or highly reactive classes of isocyanides, including cyclobutyl derivatives that were historically challenging to prepare due to their inherent instability and the steric constraints imposed by the four-membered ring system.
The application of cyclobutyl isocyanides in multicomponent reactions has driven continued interest in their synthetic development. These compounds participate in various cascade reactions, including Knoevenagel condensation, cycloaddition reactions, and intramolecular Diels-Alder transformations, where the strained cyclobutane ring can undergo ring-opening or rearrangement processes. The unique reactivity profile of cyclobutyl isocyanides in these multicomponent systems has led to their utilization in the construction of complex polycyclic structures and in the development of novel synthetic methodologies for heterocyclic compound synthesis.
Contemporary research into cyclobutyl isocyanide chemistry has expanded to include their potential applications in medicinal chemistry and drug discovery. The structural features of the cyclobutane ring system, combined with the versatile reactivity of the isocyanide functional group, have positioned these compounds as valuable building blocks for the synthesis of biologically active molecules. The continued evolution of synthetic methods for cyclobutyl-substituted isocyanides reflects the ongoing recognition of their importance in modern organic synthesis and their potential for contributing to the development of novel therapeutic agents and advanced materials.
Cyclobutyl isocyanide (C₅H₇N, CAS: 90993-55-8) represents a structurally unique member of the isocyanide family, characterized by the incorporation of a four-membered cyclobutane ring system [1] [2]. The compound's molecular weight of 81.12 grams per mole and IUPAC designation as isocyanocyclobutane reflect its distinctive structural features [2] [3]. The synthesis of cyclobutyl isocyanide presents particular challenges due to the inherent ring strain associated with the cyclobutane moiety and the reactive nature of the isocyanide functional group [4] [5].
Traditional methodologies for cyclobutyl isocyanide synthesis have evolved from classical isocyanide preparation techniques, with modifications specifically addressing the unique structural requirements of the cyclobutane ring system [6] [7].
The Hofmann carbylamine reaction, historically known as the carbylamine reaction or Hofmann isocyanide synthesis, provides a fundamental approach to cyclobutyl isocyanide preparation [7] [8]. This classical methodology involves the reaction of cyclobutylamine with chloroform in the presence of alcoholic potassium hydroxide under elevated temperatures [7]. The reaction mechanism proceeds through dichlorocarbene intermediate formation, followed by nucleophilic attack by the primary amine [7].
The general reaction pathway for cyclobutyl isocyanide synthesis via the Hofmann reaction follows the established protocol: cyclobutylamine + chloroform + 3 potassium hydroxide → cyclobutyl isocyanide + 3 potassium chloride + 3 water [7]. Research findings indicate that this approach typically yields 40-95% conversion efficiency, with yield variations dependent upon reaction temperature, base concentration, and reaction time [6] [8].
Modifications to the traditional Hofmann approach have focused on optimizing reaction conditions specifically for cyclobutane-containing substrates [6]. The four-membered ring system introduces additional steric considerations that influence reaction kinetics compared to acyclic or larger cycloalkyl systems [9]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained at 50-60°C to balance reaction rate with product stability [6].
The dehydration of N-cyclobutyl formamides represents the most widely employed synthetic route for cyclobutyl isocyanide preparation [10] [11]. This methodology offers superior control over reaction conditions and typically provides higher yields compared to the Hofmann approach [10] [11].
The phosphoryl trichloride/triethylamine system has been extensively investigated for N-cyclobutyl formamide dehydration [6] [12]. This protocol operates under mild conditions at 0°C in dichloromethane solvent, producing cyclobutyl isocyanide yields ranging from 50-75% [6]. The reaction mechanism involves initial activation of the formamide carbonyl by phosphoryl trichloride, followed by elimination of water under basic conditions [12].
Alternative dehydration reagents have demonstrated enhanced performance for cyclobutyl formamide substrates [10] [11]. The para-toluenesulfonyl chloride/1,4-diazabicyclo[2.2.2]octane system offers significant advantages, including in situ isocyanide generation, reduced environmental impact, and improved yields of 70-98% [11] [13]. This approach eliminates the requirement for aqueous workup procedures, thereby minimizing isocyanide degradation [13].
The Burgess reagent provides an alternative halide-free dehydration approach particularly suitable for substrates containing sensitive functional groups [10]. Research demonstrates that N-cyclobutyl formamides undergo efficient conversion to cyclobutyl isocyanide using the Burgess reagent in dichloromethane at room temperature, with reaction times of 12 hours yielding 60-90% product [10].
Dehydration Method | Reagent System | Temperature | Yield Range | Reaction Time |
---|---|---|---|---|
Phosphoryl trichloride | POCl₃/Et₃N | 0°C | 50-75% | 1-2 hours |
para-Toluenesulfonyl chloride | p-TsCl/DABCO | Room temperature | 70-98% | 6 hours |
Burgess reagent | Et₃N-SO₂-NCO₂Me | Room temperature | 60-90% | 12 hours |
Contemporary synthetic approaches to cyclobutyl isocyanide have incorporated advanced catalytic methodologies that enable novel bond-forming processes and enhanced selectivity [14] [15].
Rhodium-catalyzed processes have emerged as powerful tools for isocyanide synthesis and functionalization [14] [16]. The use of rhodium complexes such as [RhCl(nbd)]₂ enables selective diarylation of isocyanides with triarylbismuthines, yielding N-alkyl diaryl ketimines with high selectivity [14]. These transformations demonstrate the unique reactivity patterns accessible through rhodium catalysis, where the catalyst choice significantly influences product distribution and reaction selectivity [14].
Mechanistic studies reveal that rhodium-catalyzed isocyanide insertions proceed through oxidative addition of carbon-halogen bonds, followed by 1,1-migratory insertion of the isocyanide moiety [15]. The resulting imidoyl rhodium species undergoes subsequent transformations depending on the substrate structure and reaction conditions [15]. For cyclobutyl isocyanide systems, the ring strain of the cyclobutane unit introduces additional electronic and steric factors that influence the reaction pathway [9].
Nickel-catalyzed methodologies provide complementary reactivity profiles for isocyanide synthesis and transformation [15] [17]. Base metal catalysis offers economic advantages while accessing reaction pathways distinct from noble metal systems [15]. Nickel-catalyzed processes typically involve oxidative insertion into carbon-halogen bonds, followed by isocyanide coordination and subsequent cyclization or coupling reactions [15].
Research findings indicate that nickel catalysts demonstrate particular effectiveness in promoting isocyanide insertions into carbon-carbon bond forming processes [15]. The ability of nickel to undergo both one-electron and two-electron processes provides access to reaction mechanisms unavailable with palladium-based systems [17]. For cyclobutyl isocyanide substrates, nickel catalysis enables the formation of complex polycyclic structures through cascade cyclization sequences [15].
High-pressure synthetic methodologies represent an emerging area for isocyanide preparation and functionalization [18] [19]. The application of elevated pressure conditions enables cycloaddition reactions that proceed under thermodynamically favorable conditions while overcoming kinetic barriers [18].
The [2+2] cycloaddition approach for cyclobutyl isocyanide synthesis involves the combination of appropriate two-carbon precursors under high-pressure conditions [18]. This methodology takes advantage of pressure-induced volume reduction to favor cyclization processes that would otherwise be thermodynamically unfavorable under standard conditions [20]. Research demonstrates that pressure effects can significantly alter reaction selectivity and product distribution in isocyanide-forming reactions [20].
Experimental investigations have revealed that high-pressure conditions particularly benefit reactions involving strained ring systems such as cyclobutane [21]. The inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) creates unique electronic environments that influence reaction pathways under pressure [9] [21]. High-pressure [2+2] cycloaddition techniques enable the direct construction of cyclobutyl isocyanide frameworks through convergent synthetic strategies [18].
Stereoselective synthesis of cyclobutyl isocyanide requires careful consideration of the conformational constraints imposed by the four-membered ring system and the linear geometry of the isocyanide functional group [22] [23].
The formation of quaternary carbon centers adjacent to the cyclobutyl isocyanide moiety presents significant synthetic challenges due to steric crowding and electronic effects [24] [22]. Recent advances in stereoselective methodology have demonstrated that diastereocontrol can be achieved through careful substrate design and reaction condition optimization [22].
Cyclopropyl carbinol ether substrates provide access to tertiary alkyl isocyanides with excellent diastereoselectivity through stereoinvertive nucleophilic substitution reactions [22]. The use of tin tetrachloride catalyst at -30°C enables the preparation of cyclobutyl-containing isocyanides with diastereomeric ratios exceeding 95:5 [22]. This methodology proceeds through cyclopropylcarbinyl cation intermediates that undergo ring opening with complete inversion of configuration [22].
Mechanistic studies reveal that the stereochemical outcome is independent of the initial carbinol center configuration, indicating that the reaction proceeds through a common cationic intermediate [22]. The quaternary carbon stereocenter provides the primary source of stereochemical information, with the reaction proceeding through preferential nucleophilic attack at the most substituted position [22].
Substrate Type | Catalyst | Temperature | Diastereomeric Ratio | Yield |
---|---|---|---|---|
Cyclopropyl carbinol ether | SnCl₄ | -30°C | >95:5 | 74% |
Chiral auxiliary | Lewis acid | Variable | 85:15-95:5 | 60-85% |
Asymmetric catalyst | Transition metal | 0-25°C | 90:10-98:2 | 70-90% |
The distinction between kinetic and thermodynamic control in cyclobutyl isocyanide synthesis significantly influences product distribution and stereochemical outcomes [25] [23]. Kinetic control typically favors rapid product formation under mild conditions, while thermodynamic control enables equilibration to the most stable product configuration [23].
Temperature emerges as the primary parameter for controlling the kinetic versus thermodynamic product ratio [25] [23]. Low-temperature reactions generally favor kinetic products, while elevated temperatures promote equilibration to thermodynamic products [23]. For cyclobutyl isocyanide systems, the ring strain energy of approximately 26.3 kcal/mol creates additional thermodynamic considerations that influence product stability [9].
Research investigations demonstrate that reaction time also significantly affects product distribution [23]. Short reaction times favor kinetic control, while extended reaction periods enable thermodynamic equilibration [23]. The choice between kinetic and thermodynamic control depends on the desired stereochemical outcome and the relative stability of potential products [25].
Solvent effects provide additional control over reaction selectivity [26] [23]. Polar solvents tend to favor ionic reaction pathways that may lead to different stereochemical outcomes compared to nonpolar systems [23]. The use of coordinating solvents can influence transition state geometries and alter the kinetic versus thermodynamic product preferences [26].
Control Type | Temperature Range | Reaction Time | Selectivity | Primary Factors |
---|---|---|---|---|
Kinetic | -30 to 25°C | 0.5-4 hours | Moderate to high | Activation energy differences |
Thermodynamic | 50-100°C | 12-48 hours | High | Product stability differences |
Mixed | 25-50°C | 4-12 hours | Variable | Competing pathways |
Cyclobutyl isocyanide represents a unique compound combining the structural complexity of a strained four-membered ring with the characteristic electronic properties of the isocyanide functional group. The comprehensive structural and spectroscopic characterization of this compound reveals important insights into the interplay between ring strain and electronic effects.
X-ray crystallography provides the most direct method for determining the three-dimensional molecular structure of cyclobutyl isocyanide [1]. While specific crystal structure data for cyclobutyl isocyanide itself remains limited in the literature, insights can be drawn from related cyclobutyl derivatives and isocyanide-containing compounds.
The molecular structure of cyclobutyl isocyanide is characterized by several key geometric parameters. The isocyanide functional group exhibits the characteristic linear geometry, with a carbon-nitrogen-carbon bond angle approaching 180° [2] [3]. The carbon-nitrogen triple bond length is expected to be approximately 1.158 Å, consistent with other alkyl isocyanides [2] [4]. The carbon-nitrogen bond connecting the isocyanide group to the cyclobutyl ring exhibits a typical C(sp³)-N bond length of approximately 1.47 Å.
The cyclobutane ring itself adopts a non-planar, puckered conformation to minimize angle strain and torsional strain [5] [6]. Crystallographic studies of related cyclobutyl derivatives indicate that the ring puckering angle typically ranges from 20° to 35° [5] [7]. This puckering represents a balance between reducing angle strain (which favors a planar geometry) and minimizing torsional strain between adjacent methylene groups.
Crystal packing effects play a crucial role in determining the overall molecular conformation in the solid state [1] [8]. The linear isocyanide group can participate in various intermolecular interactions, including weak hydrogen bonding and dipole-dipole interactions, which influence the crystal structure. The electronic properties of the isocyanide group, particularly its ability to act as both a σ-donor and π-acceptor, may lead to unique packing arrangements in the crystalline state.
Parameter | Expected Value | Comments |
---|---|---|
Space Group | To be determined | Depends on intermolecular packing forces |
C≡N bond length | ~1.158 Å | Typical for isocyanide functionality |
C-N bond length | ~1.47 Å | C(sp³) to nitrogen single bond |
C-N≡C bond angle | ~180° | Linear isocyanide geometry |
Ring puckering angle | 20-35° | Characteristic of cyclobutane derivatives |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of cyclobutyl isocyanide. The NMR characteristics of this compound reflect both the unique properties of the isocyanide group and the conformational behavior of the cyclobutyl ring system.
The ¹³C NMR spectrum of cyclobutyl isocyanide exhibits several characteristic features. The isocyanide carbon resonates in the distinctive downfield region between 130-150 ppm, which is characteristic of isocyanide functionality [9] [10]. This chemical shift reflects the unique electronic structure of the isocyanide group, where the carbon atom experiences significant deshielding due to the electronegative nitrogen and the multiple bond character [9] [11].
The cyclobutyl carbons appear in the typical aliphatic region, with chemical shifts ranging from approximately 25-55 ppm [12] [13]. The specific chemical shift values depend on the position relative to the isocyanide substituent and the conformational state of the ring. The carbon directly attached to the isocyanide nitrogen typically exhibits a modest downfield shift compared to unsubstituted cyclobutane due to the electron-withdrawing nature of the isocyanide group.
The ¹H NMR spectrum displays complex multipets characteristic of the cyclobutyl ring system [14] [15]. The ring protons typically resonate between 1.9-3.0 ppm, with the exact chemical shifts and coupling patterns dependent on the ring conformation and the conformational exchange rate [15]. The proton directly attached to the carbon bearing the isocyanide group experiences modest deshielding and may appear slightly downfield compared to other ring protons.
Carbon Type | Chemical Shift (ppm) | Multiplicity | Notes |
---|---|---|---|
Isocyanide C≡N | 130-150 | Singlet | May show coupling to ¹⁴N |
C-NC (ring) | 45-55 | Multiplet | α-carbon to isocyanide |
CH₂ (ring) | 25-35 | Multiplet | β and γ ring carbons |
Through-space coupling effects in cyclobutyl isocyanide arise from the unique three-dimensional arrangement of nuclei within the constrained ring system [16] [17]. These coupling effects provide valuable information about molecular conformation and dynamics.
The electronic symmetry about the ¹⁴N nucleus in the isocyanide group results in slow quadrupolar relaxation, which can allow observation of ¹³C-¹⁴N nuclear spin coupling [11] [3] [18]. For isocyanides, coupling constants of approximately 5 Hz have been observed for the isocyanide ¹³C nucleus, and 5-14 Hz for the ¹³C nucleus to which the isocyanide group is attached [11] [4]. However, the observation of these couplings depends critically on the relaxation properties of the ¹⁴N nucleus and the molecular environment.
Within the cyclobutyl ring system, through-space coupling effects between non-bonded protons can provide information about ring conformation and conformational dynamics [16] [15]. The magnitude and sign of these coupling constants are highly sensitive to the dihedral angles and internuclear distances, making them valuable probes of molecular geometry. Vicinal coupling constants in cyclobutyl systems typically range from 4.6-11.5 Hz for cis relationships and 2.4-10.7 Hz for trans relationships, with the exact values depending on ring puckering and substituent effects [19].
Geminal coupling constants within the cyclobutyl ring are typically negative, ranging from -10.9 to -14.4 Hz [19]. These values reflect the electronic and geometric constraints imposed by the four-membered ring structure and provide insight into the electronic distribution within the ring system.
Coupling Type | J Value (Hz) | Observation | Structural Information |
---|---|---|---|
¹³C-¹⁴N (isocyanide) | ~5 | Often not observed | Electronic environment of N |
¹³C-¹⁴N (ring carbon) | 5-14 | Variable | Depends on conformation |
³J(H,H) vicinal | 4.6-11.5 | Complex patterns | Ring conformation |
²J(H,H) geminal | -10.9 to -14.4 | Negative coupling | Ring strain effects |
Vibrational spectroscopy provides crucial information about the bonding characteristics and molecular dynamics of cyclobutyl isocyanide. Both infrared and Raman spectroscopy offer complementary insights into the vibrational properties of this compound.
The infrared spectrum of cyclobutyl isocyanide is dominated by the characteristic absorption of the isocyanide functional group [2] [20] [21]. The carbon-nitrogen triple bond stretching vibration appears as a strong, sharp absorption in the region between 2165-2110 cm⁻¹ [2] [3] [21]. This frequency range is characteristic of isocyanides and allows for unambiguous identification of the functional group.
The exact frequency of the isocyanide stretching vibration is sensitive to the electronic environment and can provide information about the electron-donating or electron-withdrawing nature of the substituent [20] [22]. In cyclobutyl isocyanide, the electron-withdrawing effect of the strained ring system may lead to a slight blue shift compared to unstrained alkyl isocyanides.
The cyclobutyl ring contributes several characteristic absorptions to the infrared spectrum. Carbon-hydrogen stretching vibrations appear in the region 2990-2850 cm⁻¹, with multiple bands corresponding to the symmetric and antisymmetric stretching modes of the methylene groups [23] [24]. Carbon-hydrogen bending vibrations occur around 1470-1450 cm⁻¹, representing scissoring and rocking motions of the CH₂ groups.
Ring-related vibrations appear at lower frequencies, with carbon-carbon stretching modes in the region 1200-800 cm⁻¹ and ring deformation modes below 500 cm⁻¹ [23] [25]. These low-frequency modes are particularly sensitive to ring conformation and can provide information about the puckering dynamics of the cyclobutyl ring.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
ν(C≡N) | 2165-2110 | Strong | Isocyanide stretch |
ν(C-H) | 2990-2850 | Medium-Strong | Methylene stretches |
δ(C-H) | 1470-1450 | Medium | CH₂ bending modes |
ν(C-C) | 1200-800 | Weak-Medium | Ring breathing |
Ring deformation | 500-300 | Weak | Ring puckering modes |
Raman spectroscopy provides complementary vibrational information, with selection rules that often reveal different vibrational modes compared to infrared spectroscopy [26] [27]. The Raman spectrum of cyclobutyl isocyanide exhibits several characteristic features that provide structural and electronic information.
The isocyanide carbon-nitrogen stretching vibration appears as a strong Raman band, typically around 2100-2150 cm⁻¹ [28] [29]. The frequency and intensity of this band are highly sensitive to the chemical environment and can provide information about coordination to metal surfaces or participation in intermolecular interactions [27] [30]. Studies of related isocyanides on metal surfaces have shown that the Raman frequency of the C≡N stretch can shift significantly upon coordination, reflecting changes in the bond order due to σ-donation and π-back-bonding effects [28] [27].
Ring breathing modes of the cyclobutyl group appear in the region around 800-900 cm⁻¹ and provide information about the overall ring conformation [31]. These modes are generally less sensitive to environmental effects compared to the isocyanide stretching vibration but can reveal information about ring strain and substitution patterns.
Lower frequency Raman bands corresponding to ring deformation modes (400-600 cm⁻¹) and carbon-nitrogen-carbon bending vibrations (200-400 cm⁻¹) provide additional structural information [32] [33]. These modes are particularly valuable for understanding the conformational dynamics of the molecule and the coupling between ring puckering and isocyanide orientation.
The polarization characteristics of Raman bands can provide additional structural information through depolarization ratio measurements [34] [35]. Symmetric vibrations typically exhibit low depolarization ratios, while antisymmetric modes show higher values, allowing for mode assignment and symmetry determination.
Raman Mode | Frequency (cm⁻¹) | Relative Intensity | Structural Sensitivity |
---|---|---|---|
ν(C≡N) | 2100-2150 | Strong | High (coordination effects) |
Ring breathing | 800-900 | Medium | Low (ring conformation) |
ν(C-H) | 2900-3000 | Medium | Low (general CH vibrations) |
Ring deformation | 400-600 | Weak | Medium (ring dynamics) |
δ(C-N-C) | 200-400 | Weak | Medium (bonding geometry) |